

Navigating the Synthesis and Sourcing of N-dodecyl-3-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N-dodecyl-3-nitrobenzamide*

Cat. No.: *B15079257*

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This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and sourcing of **N-dodecyl-3-nitrobenzamide**. While a dedicated CAS number for **N-dodecyl-3-nitrobenzamide** is not readily found in public databases, indicating it is not a common commercially available compound, this guide provides a comprehensive overview of its synthesis, starting materials, and a strategic workflow for acquiring and utilizing such specialized chemical entities.

Compound Identification and Analogs

Direct searches for the CAS number of **N-dodecyl-3-nitrobenzamide** did not yield a specific entry. This suggests that the compound is likely not a standard catalog item. However, a closely related analog, N-decyl-3-nitrobenzamide, is registered under CAS Number 117116-22-0.[1] Researchers interested in the physicochemical or biological properties of long-chain N-alkyl-3-nitrobenzamides may consider this decyl analog as a potential surrogate or starting point for their investigations.

Proposed Synthesis of N-dodecyl-3-nitrobenzamide

The synthesis of **N-dodecyl-3-nitrobenzamide** can be achieved through the amidation of 3-nitrobenzoic acid with dodecylamine. This is a common and well-established method for forming amide bonds. Several general protocols for the direct synthesis of amides from carboxylic acids and amines have been described in the scientific literature.[2][3][4]

Reagents and Materials

The primary starting materials for this synthesis are 3-nitrobenzoic acid and dodecylamine.

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-Nitrobenzoic Acid	121-92-6[5][6][7]	C ₇ H ₅ NO ₄ [5][6]	167.12[5]
Dodecylamine	124-22-1[8][9][10]	C ₁₂ H ₂₇ N[8][9]	185.35[8][9][10]

Experimental Protocol: Amide Formation

The following is a generalized experimental protocol that can be adapted for the synthesis of **N-dodecyl-3-nitrobenzamide**. This procedure is based on standard amidation reactions.

Objective: To synthesize **N-dodecyl-3-nitrobenzamide** via the reaction of 3-nitrobenzoic acid and dodecylamine.

Materials:

- 3-Nitrobenzoic acid
- Dodecylamine
- Thionyl chloride (or a suitable carbodiimide coupling agent like DCC or EDC)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (or another suitable base)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Acid Chloride Formation (Method A):
 - In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride.
 - Gently reflux the mixture for 2-3 hours.
 - Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-nitrobenzoyl chloride.
- Amidation:
 - Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane.
 - In a separate flask, dissolve dodecylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
 - Slowly add the dodecylamine solution to the 3-nitrobenzoyl chloride solution at 0 °C with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude **N-dodecyl-3-nitrobenzamide**.

- The crude product can be purified by recrystallization or column chromatography on silica gel.

Alternative Coupling Agent Method (Method B):

- Dissolve 3-nitrobenzoic acid (1 equivalent), dodecylamine (1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide (DMF).
- Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Filter off the urea byproduct (in the case of DCC).
- Perform an aqueous work-up as described in Method A.
- Purify the product by recrystallization or column chromatography.

Commercial Suppliers of Starting Materials

The starting materials for the synthesis of **N-dodecyl-3-nitrobenzamide** are readily available from various chemical suppliers.

Suppliers for 3-Nitrobenzoic Acid (CAS 121-92-6):

- Sigma-Aldrich
- Thermo Scientific[\[11\]](#)
- Santa Cruz Biotechnology[\[6\]](#)
- TCI America
- Otto Chemie Pvt. Ltd.[\[12\]](#)
- Amsyn[\[13\]](#)

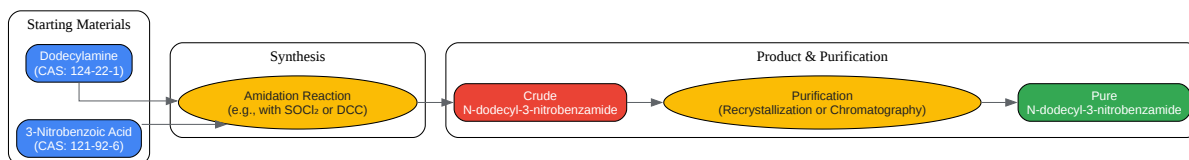
- Suvchem Laboratory Chemicals[[14](#)]
- Shandong Aite Chemical Co., Ltd[[15](#)]
- YANGZHOU HENGCHUAN CHEMICAL CO., LTD.[[15](#)]
- Shijiazhuang Pengnuo Technology Co., Ltd.[[16](#)]

Suppliers for Dodecylamine (CAS 124-22-1):

- Sigma-Aldrich[[8](#)][[17](#)]
- Alfa Chemistry[[9](#)]
- Santa Cruz Biotechnology[[10](#)]
- TCI AMERICA
- CDH Fine Chemical[[18](#)]
- Kerui Chemicals[[19](#)]
- Henan Fengda Chemical Co., Ltd[[20](#)]
- Jiangsu, China suppliers on Made-in-China.com[[21](#)]

Visualizing the Workflow

To aid researchers, the following diagrams illustrate the synthesis workflow and a general strategy for sourcing and utilizing non-commercially available compounds.



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Synthesis workflow for **N-dodecyl-3-nitrobenzamide**.



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Workflow for sourcing specialized chemical compounds.

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